

Diethylumbelliferyl Phosphate (DEUP): A Technical Guide

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Compound of Interest

Compound Name: Diethylumbelliferyl phosphate

Cat. No.: B1607321

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Abstract

Diethylumbelliferyl phosphate (DEUP) is a selective and potent organophosphate inhibitor of cholesterol esterase. By impeding the transport of cholesterol into the mitochondria, DEUP effectively blocks steroidogenesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of DEUP. Detailed methodologies for key experimental assays are also presented to facilitate further research and development.

Chemical Structure and Identity

DEUP is chemically known as diethyl (4-methyl-2-oxochromen-7-yl) phosphate. Its structure consists of a coumarin core (4-methylumbelliferone) to which a diethyl phosphate group is attached at the 7-hydroxy position.

Identifier	Value
IUPAC Name	diethyl (4-methyl-2-oxochromen-7-yl) phosphate[1]
Synonyms	DEUP, UBP, DUBP, 7-Hydroxy-4-methylcoumarin diethylphosphate[1][2][3]
CAS Number	897-83-6[1][2][4]
Molecular Formula	C ₁₄ H ₁₇ O ₆ P[1][2][4]
SMILES	CCOP(=O)(OCC)OC1=CC2=C(C=C1)C(=CC(=O)O2)C[1][3]
InChI Key	GHGRYKAFUNNHBG-UHFFFAOYSA-N[1][3]

Physicochemical Properties

DEUP is a colorless to yellow oil at room temperature. A summary of its key physicochemical properties is provided in the table below.

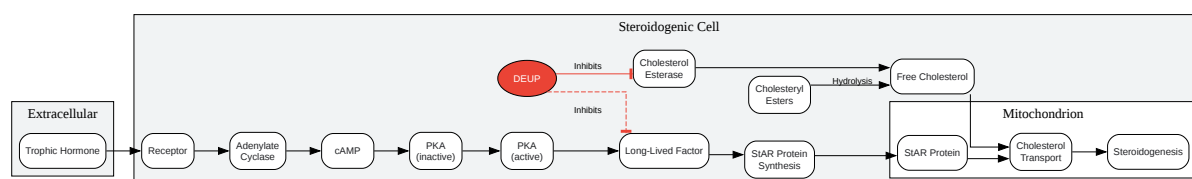
Property	Value	Source
Molecular Weight	312.25 g/mol	[1][2][4]
Physical Form	Oil	[3][4]
Color	Colorless to yellow	[3]
Purity	≥98% (HPLC)	[2][3]
Solubility	>5 mg/mL in DMSO	[3][5]
XLogP3	2.4	[1]
Storage Temperature	-20°C	[3]

Mechanism of Action

DEUP is a well-characterized inhibitor of steroidogenesis. Its primary mechanism involves the inhibition of cholesterol esterase, an enzyme crucial for the hydrolysis of cholesteryl esters to free cholesterol. This inhibition has an IC_{50} of 11.6 μ M[6].

The resulting decrease in available intracellular free cholesterol prevents its transport into the mitochondria, a rate-limiting step in steroid hormone synthesis. This is achieved by blocking the accumulation of the Steroidogenic Acute Regulatory (StAR) protein in the mitochondria[6]. The inhibition of mitochondrial StAR accumulation by DEUP is dose-dependent and correlates with the inhibition of progesterone synthesis[7].

While DEUP affects processes downstream of cyclic AMP (cAMP), it does not directly inhibit Protein Kinase A (PKA) activity. Studies suggest that DEUP acts on a long-lived factor within the cAMP/PKA signaling pathway[7].



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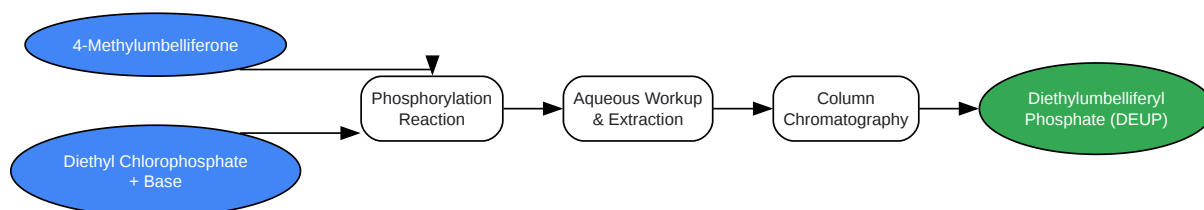
Caption: Proposed mechanism of action for DEUP in steroidogenic cells.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of DEUP. These protocols are based on established techniques and may require optimization for specific experimental conditions.

Synthesis of Diethylumbelliferyl Phosphate

A specific, detailed synthesis protocol for DEUP is not readily available in the public domain. However, its synthesis would likely involve the phosphorylation of 4-methylumbelliferone using a suitable phosphorylating agent, such as diethyl chlorophosphate, in the presence of a base. A generalized workflow is depicted below.



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Caption: Generalized workflow for the synthesis of DEUP.

In Vitro Cholesterol Esterase Inhibition Assay

This assay measures the ability of DEUP to inhibit the activity of cholesterol esterase. A common method involves a colorimetric assay using p-nitrophenyl butyrate (pNPB) as a substrate.

Materials:

- Porcine pancreatic cholesterol esterase
- p-Nitrophenyl butyrate (pNPB)
- Sodium phosphate buffer (100 mM, pH 7.0) containing 100 mM NaCl
- Taurocholic acid (5.16 mM)
- DEUP stock solution (in DMSO)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a reaction mixture containing 5.16 mM taurocholic acid and 0.2 mM p-NPB in sodium phosphate buffer.
- Add varying concentrations of DEUP (or vehicle control) to the wells of a 96-well plate.
- Add the reaction mixture to each well.
- Initiate the reaction by adding porcine pancreatic cholesterol esterase (1 µg/mL final concentration).
- Incubate the plate at room temperature for 5-10 minutes.
- Measure the absorbance at 405 nm to quantify the formation of p-nitrophenol.
- Calculate the percentage of inhibition for each DEUP concentration relative to the vehicle control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the DEUP concentration.

Steroidogenesis Assay in MA-10 Leydig Cells

This assay evaluates the effect of DEUP on steroid production in a cellular context. MA-10 cells are a common model for studying Leydig cell function.

Materials:

- MA-10 Leydig cells
- Cell culture medium (e.g., Waymouth's MB 752/1 medium supplemented with 15% horse serum)
- Human chorionic gonadotropin (hCG) or dibutyryl-cAMP (db-cAMP)
- DEUP stock solution (in DMSO)
- 24-well cell culture plates

- Progesterone ELISA kit or radioimmunoassay (RIA) kit

Procedure:

- Seed MA-10 cells in 24-well plates and allow them to adhere overnight.
- Replace the medium with fresh medium containing varying concentrations of DEUP (or vehicle control) and pre-incubate for 1-2 hours.
- Stimulate steroidogenesis by adding a known concentration of hCG (e.g., 20 ng/mL) or db-cAMP (e.g., 1 mM).
- Incubate the cells for 4-6 hours at 37°C in a humidified atmosphere of 5% CO₂.
- Collect the cell culture medium from each well.
- Measure the concentration of progesterone in the medium using an ELISA or RIA kit according to the manufacturer's instructions.
- Normalize the progesterone levels to the total protein content of the cells in each well.

Western Blot for StAR Protein

This protocol is used to assess the levels of StAR protein in MA-10 cells following treatment with DEUP.

Materials:

- MA-10 cells treated as in the steroidogenesis assay
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membranes
- Transfer buffer

- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against StAR
- Loading control primary antibody (e.g., anti- β -actin or anti-GAPDH)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-StAR antibody overnight at 4°C.
- Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the ECL substrate and visualize the protein bands using an imaging system.
- Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Conclusion

Diethylumbelliferyl phosphate is a valuable research tool for studying the mechanisms of steroidogenesis and cholesterol metabolism. Its well-defined chemical structure and potent inhibitory activity make it a suitable compound for in vitro and cell-based assays. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological effects of DEUP and to explore its potential applications in drug development.

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